Boc-D-FMK

Descripción general

Descripción

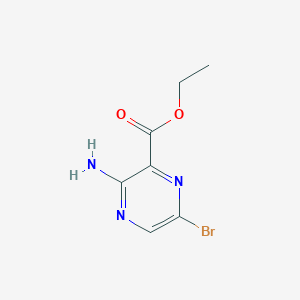

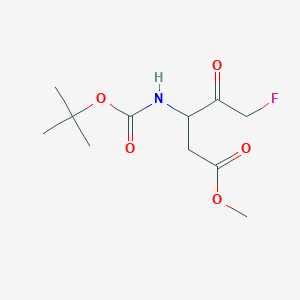

Boc-D-FMK is a cell-permeable, irreversible, and broad-spectrum caspase inhibitor . It is known to inhibit apoptosis stimulated by TNF-α . The compound is synthetic and is used as a chemical intermediate for drug synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C11H18FNO5 . Its molecular weight is 263.26 .Chemical Reactions Analysis

This compound contains a methyl ester group, which facilitates uptake by cells and subsequently is removed by cytoplasmic esterases, leaving the functional inhibitor .Physical and Chemical Properties Analysis

This compound is a solid at temperatures below 31.2°C and a liquid at temperatures above 31.2°C . It is soluble in DMSO to 20 mM . The compound is light yellow to yellow in color .Relevant Papers Several papers have been published on this compound. For instance, a paper published in the Journal of Experimental & Clinical Cancer Research in 2023 , and another in Analytical Chemistry in 2017 . More specific details about these papers were not available in the search results.

Aplicaciones Científicas De Investigación

Hepatocyte Apoptosis and Survival Rate

Boc-D-FMK, a caspase inhibitor, has been studied for its effects on hepatocyte apoptosis and survival rates post bile duct ligation in rats. It is suggested that this compound can block the processing of many caspases, leading to potential benefits in reducing hepatocyte apoptosis and improving survival rates in specific conditions (Sheen-Chen et al., 2008).

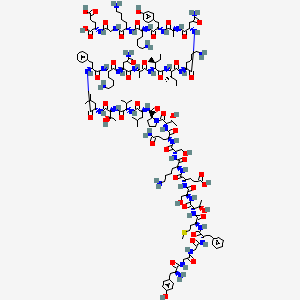

Solid-Phase Peptide Synthesis

This compound plays a role in solid-phase peptide synthesis (SPPS). Protocols utilizing Boc chemistry are marked by the use of solvents like dimethylformamide (DMF) to maintain solvation of peptide-resin, ensuring effective peptide synthesis (Alewood et al., 1997).

Neuroprotection and Axonal Regeneration

Studies on spinal motoneurons in neonatal rats indicate that this compound can promote long-term neuroprotective effects and aid in the regeneration of axons into peripheral nerve grafts, thus contributing to the reinnervation of previously denervated target muscles (Chan et al., 2003).

Caspase-Independent Cell Death

Research on activated human peripheral T lymphocytes revealed that this compound, alongside other caspase inhibitors, affects apoptosis induced by certain stimuli. This highlights its potential role in studying caspase-independent cell death pathways (Déas et al., 1998).

Particle-Induced Osteolysis

In a murine model, this compound was used to explore its effects on particle-induced osteolysis, a major cause of aseptic loosening after joint replacement. The study showed that inhibition of apoptosis with this compound could significantly reduce particle-induced osteolysis, suggesting its therapeutic potential in this area (Landgraeber et al., 2009).

Fmoc-Tripeptides Hydrogelation and Self-Assembly

This compound is also relevant in the study of self-assembly and hydrogelation properties of Fmoc-tripeptides. These tripeptides, containing N(epsilon)-tert-butyloxycarbonate (Boc) protected lysine, demonstrate significant potential in designing hydrogels with varying physical properties, beneficial in biomedical applications (Cheng et al., 2010).

Neutrophil Apoptosis

In a study focusing on neutrophil apoptosis, this compound was utilized to understand the mechanism of tumor necrosis factor-alpha-induced cell death in neutrophils. This research contributes to the broader understanding of caspase-dependent and -independent pathways in apoptosis (Cowburn et al., 2005).

Apoptosis/Necrosis Induction in Neuroblastoma

Research involving the synthetic retinoid N-(4-hydroxyphenyl)retinamide on neuroblastoma cell lines used this compound to analyze the mechanisms of cell death, specifically focusing on the induction of apoptosis and necrosis. This work contributes to the development of p53-independent chemotherapy approaches (Maurer et al., 1999).

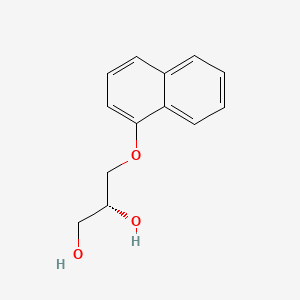

Fmoc/Boc/Cbz-Protected-β-Amino Alcohols Synthesis

This compound finds application in the synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols. This method is highlighted for its simplicity, efficiency, and lack of racemization, making it practical for various applications (Lalithamba & Sureshbabu, 2010).

Native Chemical Ligation

The use of this compound in native chemical ligation, particularly in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, shows its importance in peptide synthesis and its potential in creating more complex peptide structures (Crich & Banerjee, 2007).

Cyclin-Dependent Kinase Inhibition in Leukemia Cells

This compound was used in a study exploring the effects of flavopiridol, a cyclin-dependent kinase inhibitor, on leukemia cells. The research contributes to the understanding of how these inhibitors induce apoptosis through mitochondrial pathways (Decker et al., 2001).

Caspase-3 Activation in Anaplastic Large-Cell Lymphoma

In a study on anaplastic large-cell lymphoma (ALCL), this compound was used to investigate the role of caspase-3 activation in tumor cell death after treatment with doxorubicin. This research aids in the understanding of apoptotic mechanisms in cancer cells (Drakos et al., 2004).

Brain-on-Chip Biotechnology

This compound's relevance extends to Brain-on-Chip (BoC) biotechnology, a field that combines cell biology and microfluidics to replicate brain structures and functions in vitro. Electrophysiology techniques, central to studying brain activity, are crucial in this area, and this compound contributes to the research methodologies employed (Forró et al., 2021).

Peptide Nucleic Acid Monomers

This compound is utilized in the synthesis of Fmoc/Boc-protected peptide nucleic acid monomers. This synthesis method is highlighted for its convenience and efficiency, particularly in solid-phase synthesis, which is critical for advancing nucleic acid recognition technologies (Browne et al., 2012).

Epimerization in Peptide Synthesis

Research has shown that this compound is involved in the epimerization process during the coupling of certain amino acids in solid phase peptide synthesis. Understanding this process is vital for improving synthesis techniques and reducing unwanted side reactions (Zhang et al., 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOUCRHWJYCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940205 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-53-3 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

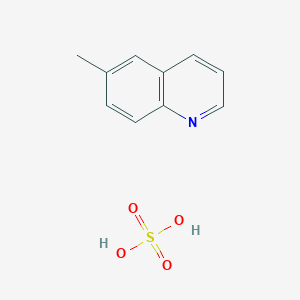

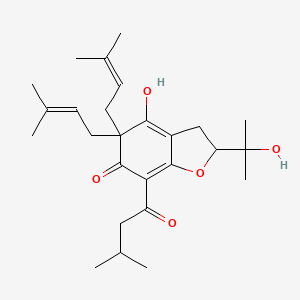

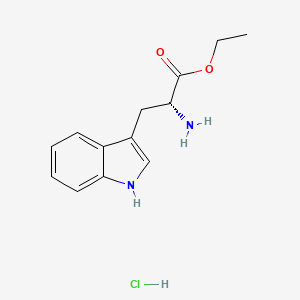

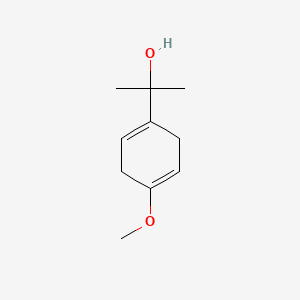

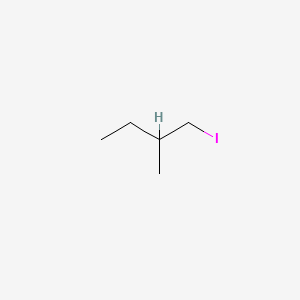

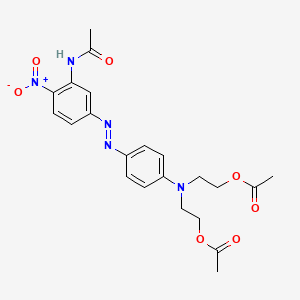

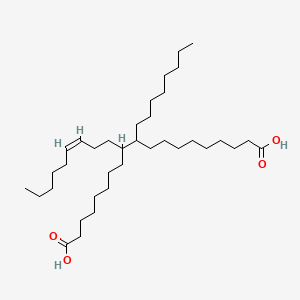

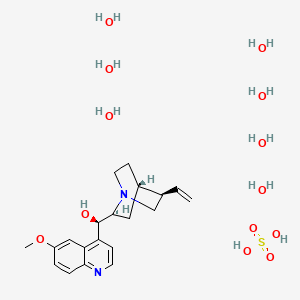

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)